
3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C17H13ClN2OS . It has a molecular weight of 328.8 g/mol . The IUPAC name for this compound is 3-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A common method involves a Suzuki coupling reaction to produce intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates . These intermediates then undergo a deprotection reaction to afford the final compounds .Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group attached to a pyridine ring and a thiophene ring . The InChI string and the Canonical SMILES for this compound are available in the PubChem database .Physical And Chemical Properties Analysis
This compound has several computed properties, including a XLogP3-AA of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 328.0437119 g/mol . The topological polar surface area is 70.2 Ų .科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, Abdelrazek et al. (2008) demonstrated its use in generating thieno[2,3-d]pyrimidine derivatives, highlighting its versatility in organic chemistry and the potential for developing novel therapeutics or materials (Abdelrazek, Mohamed, & Elsayed, 2008).
Antimicrobial Activity
Naganagowda and Petsom (2011) explored its antimicrobial properties by synthesizing new quinazolinone derivatives that exhibited significant antibacterial and antifungal activities. This application suggests its potential in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Heterocyclic Synthesis Research
Mohareb et al. (2004) investigated its reactivity towards various nitrogen nucleophiles, leading to the creation of novel pyrazole, isoxazole, pyrimidine, and triazine derivatives. Such research underscores its utility in expanding the library of heterocyclic compounds with potential applications in drug discovery and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Analytical Chemistry Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, demonstrating the compound's relevance in analytical methodologies and quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Molecular Docking and Screening
Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activity, highlighting its utility in the design and discovery of new bioactive molecules (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
将来の方向性
The development of a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This compound, with its diverse functional groups, could serve as a valuable starting point for the synthesis of new bioactive molecules.
特性
IUPAC Name |
3-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-3-1-2-13(9-15)17(21)20-10-12-4-6-19-16(8-12)14-5-7-22-11-14/h1-9,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJHVMHNQNYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

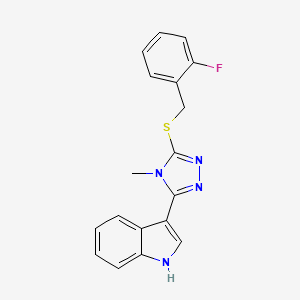
![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)
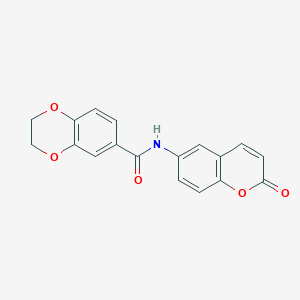
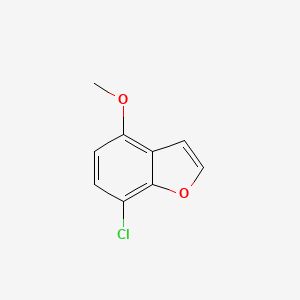

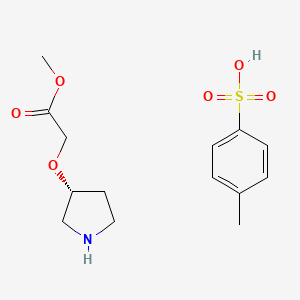
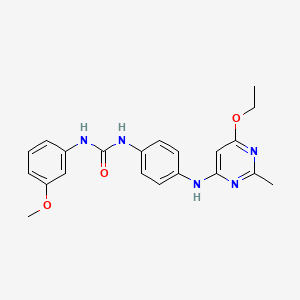
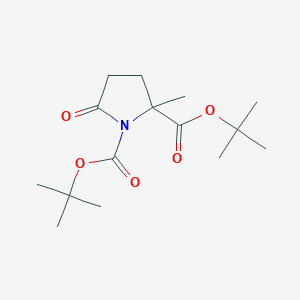
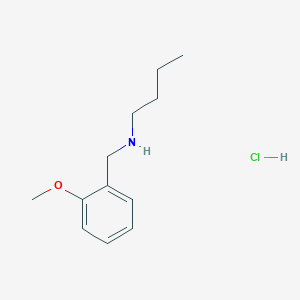

![7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2616472.png)
![2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2616474.png)

